3-Bromo-5-(piperidin-4-yloxy)pyridine
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Overview
Description
3-Bromo-5-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol This compound features a pyridine ring substituted with a bromine atom at the 3-position and a piperidin-4-yloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with piperidine under appropriate conditions. The hydroxyl group of 3-bromo-5-hydroxypyridine is substituted by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-4-yloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as ethanol or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Bromo-5-(piperidin-4-yloxy)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-4-yloxy)pyridine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may play a role in binding to biological receptors, while the bromine atom and pyridine ring contribute to the compound’s overall reactivity and stability. Further research is needed to fully understand the molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 4-position.
3-Bromo-2-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 2-position.
Uniqueness
3-Bromo-5-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. The position of the piperidin-4-yloxy group can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-bromo-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2 |
InChI Key |
QJWQZLUAJRPGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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